molecular formula C11H8FNO3 B6058993 [(6-fluoro-4-quinolinyl)oxy]acetic acid

[(6-fluoro-4-quinolinyl)oxy]acetic acid

Cat. No.: B6058993
M. Wt: 221.18 g/mol
InChI Key: IIZYSRTTZQEGAR-UHFFFAOYSA-N
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Description

[(6-Fluoro-4-quinolinyl)oxy]acetic acid is a quinoline derivative featuring a fluorine substituent at the 6-position of the quinoline core and an acetic acid group linked via an ether oxygen at the 4-position. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The fluorine atom enhances lipophilicity and metabolic stability, while the acetic acid moiety may contribute to solubility and interactions with biological targets.

Properties

IUPAC Name

2-(6-fluoroquinolin-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-7-1-2-9-8(5-7)10(3-4-13-9)16-6-11(14)15/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZYSRTTZQEGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Class Core Structure Key Substituents Biological Activity Synthesis Method Reference ID
Quinoline-acetic acid Quinoline 6-Fluoro, 4-oxyacetic acid Potential antimicrobial/anticancer Not specified -
Furoquinoline-acetic acid Furo[3,2-h]quinoline 4-Methoxyphenyl, acetic acid N/A (structural focus) Multicomponent reaction
Coumarin-acetic acid Coumarin 4-Butyl/fluoro, 7-oxyacetic acid Fluorescence, enzyme inhibition Stepwise alkylation/condensation
Flavone/xanthenone-acetic acid Flavone/xanthenone 8-Acetic acid, 5,6-dimethyl NO induction, antitumor Friedel-Crafts acylation

Key Research Findings

  • Fluorine Effects: Fluorine at position 6 in quinolines enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Acetic Acid Role : The acetic acid group improves solubility and enables salt formation, facilitating formulation. It may also interact with carboxylate-binding enzymes or receptors .
  • Synthetic Accessibility: Multicomponent reactions (e.g., using Meldrum’s acid) are efficient for constructing complex quinoline derivatives .

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed C–O coupling represents another frontier. For instance, employing a palladium/Xantphos catalyst system, 4-bromo-6-fluoroquinoline could be coupled with potassium acetoxyacetate. However, this approach remains speculative, as the provided literature focuses on Ir-catalyzed borylation rather than Pd-mediated cross-couplings.

Comparative Analysis of Methodologies

Efficiency and Scalability

The nucleophilic substitution-alkylation route (Section 1) is the most robust, with demonstrated yields exceeding 80% at each step. In contrast, Mitsunobu or cross-coupling strategies lack empirical validation in the provided sources and may introduce scalability challenges due to expensive catalysts or sensitive reagents.

Functional Group Tolerance

The Ir-catalyzed borylation method exhibits excellent tolerance for electron-withdrawing groups (e.g., fluorine), ensuring regioselective functionalization. However, the alkylation step (Section 1.3) requires careful control of base strength to prevent quinoline ring decomposition.

Table 2: Comparison of Key Reaction Parameters

ParameterNucleophilic SubstitutionMitsunobu Reaction
Yield84%Not reported
Catalyst CostLow (K₂CO₃)High (DEAD/PPh₃)
Functional Group CompatibilityHighModerate

Industrial-Scale Considerations

Solvent Selection and Waste Management

Industrial applications favor DMF for alkylation due to its high boiling point and solubility properties. However, its classification as a reprotoxic solvent necessitates substitution with alternatives like dimethyl sulfoxide (DMSO) or cyclopentyl methyl ether (CPME).

Process Optimization

Batch processes described in the literature can be transitioned to continuous flow systems to enhance reproducibility. For example, flow hydrogenation (as in 6-fluorochromane-2-carboxylic acid synthesis ) could be adapted for intermediate reductions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [(6-fluoro-4-quinolinyl)oxy]acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, quinoline derivatives are often functionalized at the 4-position using halogenated intermediates. A fluorinated quinoline core can be reacted with glycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization may require controlled stoichiometry and inert atmospheres to minimize side reactions like hydrolysis or oxidation . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the quinoline core and acetic acid moiety. Key signals include a singlet for the acetate methylene (δ ~4.6 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
  • IR : Stretching frequencies for C=O (quinolinone, ~1670 cm⁻¹) and O–H (acetic acid, ~2500–3000 cm⁻¹) verify functional groups .
  • HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 264) .

Q. What preliminary biological assays are used to evaluate the compound’s bioactivity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or hydrolases (e.g., tyrosine kinase inhibition at 10–100 µM) .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve regioselectivity in quinoline functionalization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the oxygen nucleophile .
  • Byproduct Analysis : LC-MS identifies side products (e.g., di-fluorinated analogs), guiding stoichiometric adjustments .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : LC-MS/MS quantifies intracellular compound degradation, which may explain potency discrepancies .
  • Structural Confirmation : X-ray crystallography or NOESY NMR validates stereochemistry, as minor conformational changes impact target binding .

Q. How does the fluorinated quinoline scaffold influence molecular docking outcomes with kinase targets?

  • Methodological Answer :

  • Computational Modeling : Molecular dynamics simulations (e.g., AutoDock Vina) show the fluorine atom’s electronegativity enhances hydrogen bonding with kinase active sites (e.g., ATP-binding pockets).
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, correlating with experimental IC₅₀ values .
  • Mutagenesis Studies : Alanine scanning of kinase residues (e.g., EGFR T790M) identifies critical interactions with the quinoline ring .

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